2-PHENYL-6-(PYRIDIN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Overview
Description
2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various scientific fields.
Mechanism of Action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with various biological targets, leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that this compound may have good bioavailability and can effectively interact with its targets.
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions. One common method includes the cyclization of intermediate compounds such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, followed by Suzuki cross-couplings with various boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-dielectric heating and Lewis acid catalysts like ytterbium(III) triflate can enhance the overall yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various boronic acids in Suzuki cross-coupling reactions.
Major Products
Scientific Research Applications
2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Used in the development of fluorescent pH indicators for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde
- 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines
- 3-Phenylpyrazolo[3,4-c]pyridines
Uniqueness
2-Phenyl-6-(pyridin-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one stands out due to its unique combination of phenyl and pyridinyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to act as a fluorescent pH indicator further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-phenyl-6-pyridin-2-yl-1H-pyrazolo[3,4-b]pyridin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17-13-9-10-15(14-8-4-5-11-18-14)19-16(13)20-21(17)12-6-2-1-3-7-12/h1-11H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMDRIJRGHZRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.